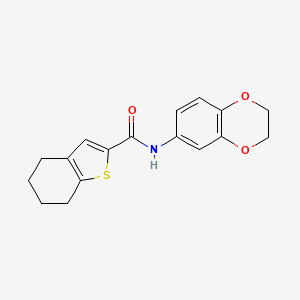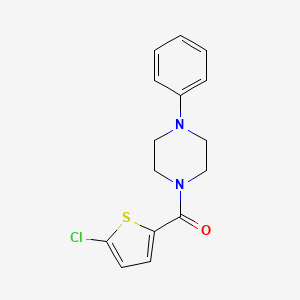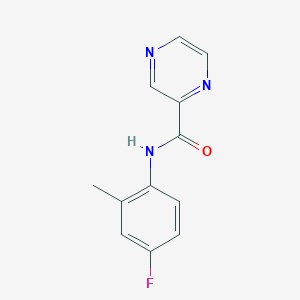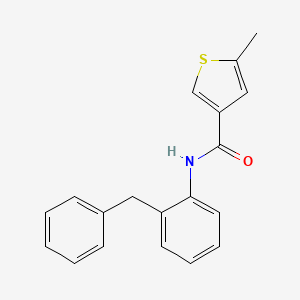
(2-bromophenyl)(4-methyl-1H-pyrazol-1-yl)methanone
Overview
Description
(2-Bromophenyl)(4-methyl-1H-pyrazol-1-yl)methanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a bromophenyl group and a methyl-pyrazolyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromophenyl)(4-methyl-1H-pyrazol-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 4-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques such as recrystallization or chromatography to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: The pyrazole ring can engage in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
Chemistry: (2-Bromophenyl)(4-methyl-1H-pyrazol-1-yl)methanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its pyrazole core is a common motif in many biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of (2-bromophenyl)(4-methyl-1H-pyrazol-1-yl)methanone is not well-documented. based on its structure, it is likely to interact with various molecular targets through its bromophenyl and pyrazole moieties. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
(2-Bromophenyl)(1H-pyrazol-1-yl)methanone: Lacks the methyl group on the pyrazole ring.
(4-Methylphenyl)(4-methyl-1H-pyrazol-1-yl)methanone: Substitutes the bromophenyl group with a methylphenyl group.
(2-Chlorophenyl)(4-methyl-1H-pyrazol-1-yl)methanone: Replaces the bromine atom with chlorine.
Uniqueness: (2-Bromophenyl)(4-methyl-1H-pyrazol-1-yl)methanone is unique due to the presence of both a bromophenyl group and a methyl-pyrazolyl group. This combination imparts distinct chemical properties, such as reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-bromophenyl)-(4-methylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-6-13-14(7-8)11(15)9-4-2-3-5-10(9)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHIRJSEXMPMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B3489190.png)



![3-[1-(4-bromophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3489221.png)

![3-[5-(4-bromophenyl)-1-(2-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3489230.png)
![methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3489237.png)

![N-[(2-METHOXYPHENYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B3489260.png)
![DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE](/img/structure/B3489278.png)
![4-METHYL-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE](/img/structure/B3489282.png)
![2-[(2,3-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3489289.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3489290.png)
